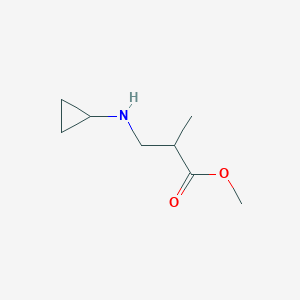
N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Vue d'ensemble
Description
Amines, such as N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are often used in the synthesis of various pharmaceuticals and polymers .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For instance, Infrared Spectrometry (IR) and Nuclear Magnetic Resonance (NMR) are commonly used .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including condensation with carbonyl compounds to form Schiff bases .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the thermal properties of a compound .Applications De Recherche Scientifique
Synthesis and Anticoagulant Screening N-(Aminoalkyl/amidino)phenyl naphthalene-1-carboxamides, including tetrahydronaphthalene derivatives, have been synthesized through chemoselective processes. These compounds, including N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide variants, were evaluated for their anticoagulant effects, demonstrating variable activities based on their structural modifications. Amidines and tetrahydronaphthamides showed more potent anticoagulant activity than their aminoalkyl counterparts, highlighting their potential in therapeutic anticoagulant applications (Nguyen & Ma, 2017).
Modulation of Nitric Oxide Production Novel tetrahydronaphthalene derivatives have been synthesized and tested for their effects on nitric oxide (NO) production in lipopolysaccharide-activated macrophage cells. Certain compounds demonstrated a dose-dependent decrease in nitrite levels, indicating their potential in modulating inflammatory responses without exhibiting cytotoxic effects. This highlights their possible application in inflammation-related research and therapeutic interventions (Gurkan, Karabay, Buyukbingol, & Buyukbingol, 2011).
Chemical Synthesis Approaches The compound has been a focal point in various synthetic strategies aiming to create dopaminergic drugs and other biologically active molecules. Studies detail alternative syntheses of related tetrahydronaphthalene derivatives, highlighting the versatility of these compounds in medicinal chemistry. These approaches offer insights into the construction of complex molecules with potential therapeutic applications, showcasing the broad utility of tetrahydronaphthalene frameworks in drug discovery (Göksu, SeÇen, & Sütbeyaz, 2006).
Chiral Auxiliary for Asymmetric Synthesis Tetrahydronaphthalene derivatives have been utilized as chiral auxiliaries in asymmetric Reformatsky reactions. Such applications underscore the compound's relevance in the synthesis of enantiomerically pure substances, which are crucial in the development of pharmaceuticals and other stereochemically specific compounds. This application demonstrates the compound's utility in facilitating selective chemical transformations (Orsini, Sello, Manzo, & Lucci, 2005).
Selective Melatoninergic Ligands Research on tetrahydronaphthalenic analogues of melatonin has led to the discovery of compounds with selectivity for MT2 melatonin receptors. This highlights the potential of this compound derivatives in the development of new pharmacological agents targeting sleep disorders and circadian rhythm abnormalities. The ability to modulate melatoninergic activity through structural modifications of these compounds opens new avenues for therapeutic intervention (Yous et al., 2003).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of polymers for nucleic acid complexation and compound formation .
Biochemical Pathways
It’s known that similar compounds play a role in the formation of polymers used for nucleic acid complexation .
Result of Action
Similar compounds have been used in the synthesis of polymers for nucleic acid complexation , suggesting potential applications in biotechnology and pharmaceuticals.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-8-9-15-13(16)12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNYEBSCXSIDAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656098 | |
| Record name | N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84460-89-9 | |
| Record name | N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-](/img/structure/B1438715.png)

![3-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B1438719.png)



